molecular formula C20H21ClN2O4 B13119171 4-(2-(4-Chlorophenyl)-1H-indol-3-yl)butan-1-amine oxalate

4-(2-(4-Chlorophenyl)-1H-indol-3-yl)butan-1-amine oxalate

Cat. No.: B13119171
M. Wt: 388.8 g/mol
InChI Key: RFMLXSVVIRVTCJ-UHFFFAOYSA-N
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Description

4-(2-(4-Chlorophenyl)-1H-indol-3-yl)butan-1-amine oxalate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

The synthesis of 4-(2-(4-Chlorophenyl)-1H-indol-3-yl)butan-1-amine oxalate typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chlorophenyl group and the butan-1-amine side chain. The final step involves the formation of the oxalate salt. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Chemical Reactions Analysis

4-(2-(4-Chlorophenyl)-1H-indol-3-yl)butan-1-amine oxalate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2-(4-Chlorophenyl)-1H-indol-3-yl)butan-1-amine oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-(4-Chlorophenyl)-1H-indol-3-yl)butan-1-amine oxalate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

4-(2-(4-Chlorophenyl)-1H-indol-3-yl)butan-1-amine oxalate can be compared with other indole derivatives such as:

    4-(4-Chlorophenyl)butan-1-amine: This compound shares a similar structure but lacks the indole core.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant growth-regulating properties.

    Tryptamine: Another indole derivative that serves as a precursor to various neurotransmitters.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-1H-indol-3-yl]butan-1-amine;oxalic acid

InChI

InChI=1S/C18H19ClN2.C2H2O4/c19-14-10-8-13(9-11-14)18-16(6-3-4-12-20)15-5-1-2-7-17(15)21-18;3-1(4)2(5)6/h1-2,5,7-11,21H,3-4,6,12,20H2;(H,3,4)(H,5,6)

InChI Key

RFMLXSVVIRVTCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)CCCCN.C(=O)(C(=O)O)O

Origin of Product

United States

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